molecular formula C5H14N2 B090330 N,2-Dimethyl-1,3-propanediamine CAS No. 1251384-75-4

N,2-Dimethyl-1,3-propanediamine

Cat. No. B090330
M. Wt: 102.18 g/mol
InChI Key: HKAXXLXZPQLQHR-UHFFFAOYSA-N
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Description

N,2-Dimethyl-1,3-propanediamine is a chemical compound that is of interest in various fields of chemistry due to its potential applications as a ligand in coordination chemistry and as an intermediate in organic synthesis. The compound is characterized by the presence of two methyl groups attached to the second carbon of a 1,3-propanediamine backbone.

Synthesis Analysis

The synthesis of compounds related to N,2-Dimethyl-1,3-propanediamine involves various methods. For instance, the synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) is achieved through a two-step batch reaction, starting with dimethylamine and acrylonitrile to form N,N-dimethylaminopropionitrile, which is then hydrogenated to DMAPA using Raney-Ni catalyst . This process has been optimized for continuous synthesis in a fixed bed reactor, achieving high conversion and selectivity rates exceeding 99.5%.

Molecular Structure Analysis

The molecular structure of compounds similar to N,2-Dimethyl-1,3-propanediamine has been determined through various techniques such as single-crystal X-ray diffraction. For example, the structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine shows an orthorhombic unit cell with strong intramolecular hydrogen bonding and C-H...π interactions stabilizing the crystal network . Similarly, the structure of complexes derived from 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate ligand reveals hexadentate coordination to metal ions, forming octahedral complexes .

Chemical Reactions Analysis

N,2-Dimethyl-1,3-propanediamine and its derivatives participate in various chemical reactions. For instance, the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid leads to unexpected products due to the unique reactivity of the compound . Additionally, the introduction of methyl substituents at the central carbon atom of 1,3-propanediamine can modulate the structure of octahedral nickel(II) complexes, leading to stereospecific formation and structural changes in the resulting complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,2-Dimethyl-1,3-propanediamine derivatives are influenced by their molecular structure. For example, the magnetic properties of complexes can be affected by the coordination mode of the ligands, as seen in the antiferromagnetic coupling observed in chromium(III) complexes with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine . The introduction of substituents such as methyl groups can also affect the coordination environment and the overall stability of the complexes .

Scientific Research Applications

  • Chemical Synthesis

    • Application : N,N-Dimethyl-1,3-propanediamine is used for the cleavage of N-alkylphthalimide derivatives to give primary amines .
    • Method : This compound acts as an alternative to methyl hydrazine in the cleavage process .
    • Results : The outcome of this process is the production of primary amines .
  • Plastics Industry

    • Application : This compound is used directly as a hardener in epoxy resins .
    • Results : The result is a hardened epoxy resin, which has improved mechanical properties .
  • Paper Industry

    • Application : N,N-Dimethyl-1,3-propanediamine serves as a cross-linking agent for cellulose fibers .
    • Results : The result is a paper product with improved strength and durability .
  • Leather Industry

    • Application : This compound is used as an anti-shrinking agent for leather .
    • Results : The result is leather that is more resistant to shrinking .
  • Pharmaceutical Intermediate

    • Application : This compound is employed as a pharmaceutical intermediate .
    • Results : It is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .
  • Preparation of Surfactants

    • Application : It is used in the preparation of dimethylaminopropylamine surfactants .
    • Results : These surfactants exhibit biological activity against Gram-positive and negative bacteria and fungi .
  • Knoevenagel Condensation Catalyst

    • Application : This compound has been used to prepare a new fiber catalyst for Knoevenagel condensation .
    • Method : A commercially available polyacrylonitrile fiber is aminated with N,N-dimethyl-1,3-propanediamine to prepare the catalyst .
    • Results : The Knoevenagel condensation proceeded smoothly in the presence of the fiber catalyst and the products were obtained in excellent yields. This catalyst is applicable to a wide range of aromatic aldehydes .
  • Preparation of Polyacrylonitrile Fiber

    • Application : N,N-dimethyl-1,3-propanediamine is used in the preparation of polyacrylonitrile fiber .
    • Results : The result is a new fiber catalyst for Knoevenagel condensation .

Safety And Hazards

“N,2-Dimethyl-1,3-propanediamine” is classified as a hazardous chemical. It is a highly flammable liquid and vapor and can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N',2-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(3-6)4-7-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXXLXZPQLQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597563
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-Dimethyl-1,3-propanediamine

CAS RN

1251384-75-4
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-Dimethyl-1,3-propanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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